(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone

CNS drug discovery sigma receptor LogP optimization

(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone (CAS 648895-91-4) is a 4,4'-bipiperidine derivative bearing a 4-fluorobenzoyl group at the 1-position and a pyridin-2-yl group at the 1'-position of the bipiperidine core. With molecular formula C22H26FN3O, molecular weight 367.46 g/mol, and a calculated LogP of 3.99, this compound occupies a structurally well-defined niche within the bipiperidine chemical space.

Molecular Formula C22H26FN3O
Molecular Weight 367.5 g/mol
CAS No. 648895-91-4
Cat. No. B12601427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone
CAS648895-91-4
Molecular FormulaC22H26FN3O
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4
InChIInChI=1S/C22H26FN3O/c23-20-6-4-19(5-7-20)22(27)26-15-10-18(11-16-26)17-8-13-25(14-9-17)21-3-1-2-12-24-21/h1-7,12,17-18H,8-11,13-16H2
InChIKeyXWTHMAPYQOERKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone CAS 648895-91-4 for CNS-Targeted Bipiperidine Research


(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone (CAS 648895-91-4) is a 4,4'-bipiperidine derivative bearing a 4-fluorobenzoyl group at the 1-position and a pyridin-2-yl group at the 1'-position of the bipiperidine core . With molecular formula C22H26FN3O, molecular weight 367.46 g/mol, and a calculated LogP of 3.99, this compound occupies a structurally well-defined niche within the bipiperidine chemical space . Preliminary mechanistic annotation suggests potential interaction with sigma receptors, a target family implicated in neurological disorders including depression and anxiety, as well as oncological imaging [1].

Why Generic (4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone Substitution Fails: Structural Comparator Analysis


Casual substitution of (4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone with simpler bipiperidine analogs risks catastrophic loss of target engagement. The pyridin-2-yl substituent at the distal piperidine nitrogen is not merely a solubilizing handle; in closely related sigma-1 ligand series, replacing a pyridinylmethyl group with a 4-fluorobenzyl or benzyl group alters sigma-1 Ki by over 10-fold [1]. Likewise, the 4-fluorobenzoyl group on the proximal piperidine functions as a critical pharmacophoric hydrogen-bond acceptor and lipophilic anchor; its deletion to a simple benzoyl or 4-methoxybenzoyl group redistributes sigma-1/sigma-2 selectivity by more than 100-fold [1]. The precise orientation of the pyridin-2-yl group versus the pyridin-4-yl regioisomer is demonstrated in a series of 4,4'-bipiperidine amides that exhibit different hydrogen-bonding networks and distinct binding-site complementarity [2].

Quantitative Comparative Evidence for (4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone procurement decision


LogP Differentiation vs. Des-Pyridinyl Analog (CAS 886506-15-6) Drives CNS Permeability Potential

The target compound's calculated LogP of 3.99 exceeds that of its des-pyridinyl analog 1-(4-fluorobenzoyl)-4,4'-bipiperidine (CAS 886506-15-6, calculated LogP ~2.8) by approximately 1.2 log units [1]. This increase in lipophilicity moves the compound into the optimal CNS drug-like space (LogP 3–5) for blood-brain barrier penetration, while the analog falls below the commonly accepted CNS threshold [2].

CNS drug discovery sigma receptor LogP optimization

Sigma-1 Receptor Pharmacophore Alignment: Pyridin-2-yl Substituent Enables Dual H-Bond Acceptor/Donor Interaction

The pyridin-2-yl group in the target compound provides an sp²-hybridized nitrogen that can function as a hydrogen-bond acceptor, a feature absent in the benzyl-substituted sigma-1 ligand series. In the validated sigma-1 pharmacophore model established by Tu et al. [1], a basic nitrogen with two hydrophobic appendages is essential for sub-nanomolar sigma-1 affinity. The pyridin-2-yl nitrogen, positioned at the distal piperidine, introduces an additional H-bond interaction point that is geometrically distinct from the pyridin-4-yl regioisomer (compound 15d in [2]). SAR analysis from the same series shows that replacing the distal N-substituent from 4-fluorobenzyl (14a, Ki = 0.48 nM) to 4-methoxybenzyl (14e, Ki = 2.51 nM) causes a 5.2-fold affinity loss [1], while the pyridin-4-ylmethyl variant (16d) exhibits different selectivity due to altered H-bond geometry [2].

sigma-1 receptor pharmacophore model bipiperidine SAR

Polar Surface Area (PSA) Advantage Over Des-Pyridinyl Analog for Reduced Phospholipidosis Risk

The target compound has a calculated topological polar surface area (tPSA) of 36.44 Ų , compared to 32.34 Ų for 1-(4-fluorobenzoyl)-4,4'-bipiperidine [1]. Although both values fall below the classical CNS threshold of <90 Ų, the 4.1 Ų increase in tPSA for the target compound, coupled with its higher LogP (3.99 vs. ~2.8), strategically positions it in a region of physicochemical space empirically associated with lower phospholipidosis risk [2]. Cationic amphiphilic drugs with very low PSA (<30 Ų) and high LogP (>4) show elevated phospholipidosis potential; the target compound's modest PSA elevation partially offsets this risk compared to the simpler analog.

drug safety phospholipidosis PSA ADMET prediction

Molecular Weight Differentiation Defines Preferred Starting Point for Lead Optimization

At 367.46 g/mol , the target compound is 77.08 g/mol heavier than 1-(4-fluorobenzoyl)-4,4'-bipiperidine (290.38 g/mol) [1]. This molecular weight increase, driven by the pyridin-2-yl appendage, positions the compound in the 'lead-like' space (MW 350–450) rather than 'fragment-like' space (MW <300). In the sigma-1 ligand series, compound 14a (MW 416.5 g/mol, Ki = 0.48 nM) shows that MW gains from aromatic N-substitution on the bipiperidine core translate directly into enhanced receptor affinity (versus unsubstituted core Ki >1000 nM) [2]. The target compound's intermediate MW (367.46) provides a strategic balance: higher than the des-pyridinyl fragment for improved potency potential, yet lower than fully elaborated leads (MW >400) for acceptable ligand efficiency.

lead optimization molecular weight ligand efficiency fragment-based drug design

N-Alkyl Substitution Pattern Differentiates Target from Sigma-1 Selective Ligand 14a for Reduced σ2 Cross-Reactivity Potential

The target compound features a 4-fluorobenzoyl group at the proximal piperidine N and a pyridin-2-yl group at the distal piperidine N, creating a distinct electronic environment compared to the 4-fluorobenzyl-substituted series. In the sigma-1 ligand SAR published by Tu et al., compound 14a (4-fluorobenzyl at distal N, Ki σ1 = 0.48 nM, σ1/σ2 >3600) achieves extraordinary sigma-2 selectivity through the benzyl group's π-stacking interaction with a hydrophobic sub-pocket [1]. Replacing the benzyl with a pyridin-2-yl group alters the electronic character and H-bonding capability of the distal substituent. Literature on sigma-2-preferring ligands demonstrates that heteroaryl N-substituents (including pyridyl) on piperidine scaffolds can shift the σ1/σ2 selectivity ratio by 10–100 fold compared to phenyl or benzyl groups [2], a property that may be exploitable for developing balanced σ1/σ2 or σ2-preferring probes.

sigma-2 receptor subtype selectivity bipiperidine N-substitution SAR PET imaging

Optimal Research Applications for (4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone Based on Quantitative Differentiation


Sigma Receptor PET Tracer Development with Modulated σ1/σ2 Selectivity

The target compound's pyridin-2-yl substituent introduces an H-bond-capable heteroaryl group at the distal piperidine nitrogen, a structural feature predicted to shift sigma subtype selectivity away from the extreme σ1 preference (σ1/σ2 >3600) observed for 4-fluorobenzyl analog 14a [1]. This makes the compound an ideal starting scaffold for developing PET tracers aimed at balanced σ1/σ2 imaging, which is desirable in oncology applications where σ2 overexpression correlates with tumor proliferation status [2]. The 4-fluorobenzoyl group provides a site for potential ¹⁸F-radiolabeling via nucleophilic aromatic substitution on the fluorophenyl ring, leveraging the structural precedent established by [¹⁸F]14a radiosynthesis [1].

CNS Lead Optimization with Favorable Physicochemical Profile

With its intermediate molecular weight (367.46 g/mol) [1], CNS-optimal LogP (3.99) [1], and modest PSA (36.44 Ų) that reduces phospholipidosis risk compared to lower-PSA analogs [2], this compound is positioned as a superior starting point for CNS drug discovery programs targeting sigma receptors or related GPCRs. The pyridin-2-yl group provides a synthetic handle for further diversification (e.g., pyridine N-oxide formation, metal-catalyzed cross-coupling) without compromising the core pharmacophore, a flexibility not available with simple benzyl-substituted comparators .

Structure-Activity Relationship (SAR) Studies on Bipiperidine N-Substituent Effects

The compound fills a specific gap in the bipiperidine SAR matrix: it combines a 4-fluorobenzoyl proximal substituent (common to sigma-1 series 15a–h) with a pyridin-2-yl distal substituent (absent in the published 14a–h and 15a–h series) [1]. This unique combination allows researchers to systematically probe the contribution of heteroaryl vs. benzylic N-substitution on sigma receptor affinity, selectivity, and off-target profiles (e.g., VAChT, assessed in the same assay cascade as sigma binding [1]). Procurement of this specific compound enables head-to-head comparison with both benzylic (14a, 14e) and pyridin-4-yl (15d, 16d) regioisomers within a single experimental campaign [1].

Chemical Biology Probe for Pyridyl-Bipiperidine Binding Site Mapping

The pyridin-2-yl group provides a unique photoaffinity labeling handle through pyridine nitrogen-directed crosslinking or click chemistry derivatization, enabling target engagement studies that are not feasible with benzyl-substituted bipiperidines. When combined with the established sigma receptor pharmacophore provided by the 4-fluorobenzoyl-piperidine moiety [1], this compound can serve as a chemical biology probe for mapping sigma receptor binding-site topology, distinguishing between σ1 and σ2 binding modes that differ in their tolerance for heteroaryl N-substituents [2].

Quote Request

Request a Quote for (4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.